2-Chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine
Overview
Description
2-Chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s role in this reaction is likely related to its organoboron reagent properties .
Mode of Action
The compound’s mode of action involves its interaction with its targets in the SM coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction . This reaction is a key process in the formation of carbon–carbon bonds, which are fundamental in organic chemistry . The downstream effects of this pathway include the formation of new organic compounds through the creation of new carbon–carbon bonds .
Pharmacokinetics
The compound’s organoboron properties suggest that it may have a relatively stable and readily prepared nature , which could impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This can lead to the creation of new organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling . The reaction is known for its exceptionally mild and functional group tolerant conditions . The compound’s relatively stable, readily prepared, and generally environmentally benign nature also contributes to its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes and proteins, often serving as inhibitors or activators . The exact nature of these interactions would depend on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on the effects of 2-Chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine at different dosages in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Pyrimidine derivatives are often involved in nucleotide metabolism, interacting with various enzymes and cofactors .
Transport and Distribution
Similar compounds are often transported by specific transporters and can interact with various binding proteins .
Subcellular Localization
Many compounds are directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 5-chloro-2-methoxyaniline. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki-Miyaura coupling reaction with a boronic acid would produce a biaryl pyrimidine .
Scientific Research Applications
2-Chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and fungicides.
Materials Science: It is used in the synthesis of organic semiconductors and other materials with electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(4-methoxyphenyl)pyrimidine: Similar structure but with a different substitution pattern on the phenyl ring.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness
2-Chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both chloro and methoxy groups on the phenyl ring can enhance its binding affinity and selectivity for certain enzymes or receptors, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-10-3-2-7(12)6-8(10)9-4-5-14-11(13)15-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKOKFSCHNLQSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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